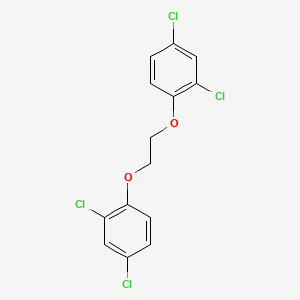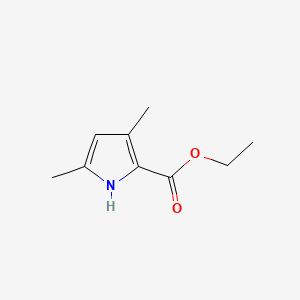
1,2-Bis(2,4-Dichlorphenoxy)ethan
Übersicht
Beschreibung
1,2-Bis(2,4-dichlorophenoxy)ethane is a useful research compound. Its molecular formula is C14H10Cl4O2 and its molecular weight is 352 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Bis(2,4-dichlorophenoxy)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis(2,4-dichlorophenoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(2,4-dichlorophenoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Pharmazeutische Prüfung
Im medizinischen Bereich wird diese Verbindung für pharmazeutische Prüfungen verwendet . Sie dient als Referenzstandard, um die Qualität und Konsistenz pharmazeutischer Produkte sicherzustellen. Studien untersuchen ihre Stabilität, ihren Abbau und ihre Wechselwirkungen mit anderen pharmazeutischen Verbindungen.
Umweltwissenschaften: Überwachung der Umweltverschmutzung
Umweltwissenschaftler verwenden 1,2-Bis(2,4-Dichlorphenoxy)ethan, um die Umweltverschmutzung zu überwachen . Sein Vorkommen in Boden- und Wasserproben kann auf Kontamination durch landwirtschaftliche Aktivitäten hindeuten. Die Forschung konzentriert sich auf die Entwicklung empfindlicher Nachweismethoden und das Verständnis seines Umweltschicksals.
Analytische Chemie: Entwicklung analytischer Methoden
Analytische Chemiker interessieren sich für This compound bei der Entwicklung neuer analytischer Methoden . Es wird als Standard in der Chromatographie und Massenspektrometrie verwendet, um Chemikalien in komplexen Gemischen zu identifizieren und zu quantifizieren, wodurch die Genauigkeit der analytischen Ergebnisse verbessert wird.
Biochemie: Untersuchung biochemischer Stoffwechselwege
In der Biochemie liegt der Schwerpunkt auf dem Verständnis, wie This compound mit biologischen Systemen interagiert . Die Forschung umfasst die Untersuchung seines Stoffwechsels in Organismen und seine Auswirkungen auf biochemische Stoffwechselwege, was entscheidend ist für die Bewertung seiner Sicherheit und ökologischen Auswirkungen.
Industrielle Prozesse: Chemisches Zwischenprodukt
Diese Verbindung wird auch als chemisches Zwischenprodukt in verschiedenen industriellen Prozessen verwendet . Es ist an der Synthese anderer Chemikalien und Materialien beteiligt, und die Forschung zielt darauf ab, die Effizienz und Nachhaltigkeit dieser Prozesse zu verbessern.
Pharmazeutika: Arzneimittelformulierung
Schließlich wird in der pharmazeutischen Industrie This compound auf seine potenzielle Verwendung in der Arzneimittelformulierung untersucht . Seine Eigenschaften können genutzt werden, um die Abgabe und Wirksamkeit pharmazeutischer Wirkstoffe zu verbessern.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a chlorinated organic compound that is extensively used as a pesticide. Therefore, it can be inferred that its targets are likely to be pests that affect crops and other plants.
Action Environment
The action of 1,2-Bis(2,4-dichlorophenoxy)ethane can be influenced by various environmental factors. For instance, the effectiveness of this pesticide may be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . Furthermore, the stability of 1,2-Bis(2,4-dichlorophenoxy)ethane may also be influenced by these factors, potentially affecting its shelf life and efficacy.
Biochemische Analyse
Biochemical Properties
1,2-Bis(2,4-dichlorophenoxy)ethane plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various endogenous and exogenous substances. The inhibition of cytochrome P450 enzymes by 1,2-Bis(2,4-dichlorophenoxy)ethane can lead to altered metabolic processes and accumulation of toxic substances in the body .
Cellular Effects
1,2-Bis(2,4-dichlorophenoxy)ethane has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to 1,2-Bis(2,4-dichlorophenoxy)ethane can lead to oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA. This compound can also interfere with the normal functioning of mitochondria, leading to impaired energy production and cell death.
Molecular Mechanism
The molecular mechanism of action of 1,2-Bis(2,4-dichlorophenoxy)ethane involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, preventing their normal function. Additionally, 1,2-Bis(2,4-dichlorophenoxy)ethane can induce the expression of stress-responsive genes, leading to the production of proteins involved in detoxification and repair processes . The inhibition of key enzymes and the induction of stress responses contribute to the overall toxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(2,4-dichlorophenoxy)ethane can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to 1,2-Bis(2,4-dichlorophenoxy)ethane has been shown to cause persistent changes in cellular function, including chronic oxidative stress and inflammation . These long-term effects can lead to the development of diseases such as cancer and neurodegenerative disorders.
Dosage Effects in Animal Models
The effects of 1,2-Bis(2,4-dichlorophenoxy)ethane vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity. At higher doses, 1,2-Bis(2,4-dichlorophenoxy)ethane can cause severe toxic effects, including liver and kidney damage, reproductive toxicity, and immunosuppression . The threshold for toxic effects varies depending on the species and the duration of exposure.
Metabolic Pathways
1,2-Bis(2,4-dichlorophenoxy)ethane is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect metabolic flux by inhibiting the activity of these enzymes, leading to altered levels of metabolites. Additionally, 1,2-Bis(2,4-dichlorophenoxy)ethane can be metabolized into reactive intermediates that can bind to cellular macromolecules, causing further toxicity .
Transport and Distribution
Within cells and tissues, 1,2-Bis(2,4-dichlorophenoxy)ethane is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature. The distribution of 1,2-Bis(2,4-dichlorophenoxy)ethane within the body can influence its overall toxicity and persistence .
Subcellular Localization
The subcellular localization of 1,2-Bis(2,4-dichlorophenoxy)ethane can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects. Post-translational modifications and targeting signals may play a role in directing 1,2-Bis(2,4-dichlorophenoxy)ethane to these compartments .
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCTYZENHHSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212800 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-70-4 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6339-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)



